

An In-depth Technical Guide to Tert-butyl 4-aminobutyl(methyl)carbamate

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Compound of Interest

Compound Name: *Tert-butyl 4-aminobutyl(methyl)carbamate*

Cat. No.: *B111910*

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CAS Number: 144222-23-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tert-butyl 4-aminobutyl(methyl)carbamate**, a key building block in modern medicinal chemistry. This document collates available data on its chemical and physical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

Tert-butyl 4-aminobutyl(methyl)carbamate is a bifunctional organic molecule containing a Boc-protected amine and a secondary amine. This structure makes it a valuable linker in the synthesis of more complex molecules, particularly in the field of drug discovery.^[1]

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₂ N ₂ O ₂	[2]
Molecular Weight	202.29 g/mol	[2]
Appearance	Colorless to light yellow liquid	Chem-Impex
Predicted Boiling Point	276.6 ± 19.0 °C	[2]
Predicted Density	0.972 ± 0.06 g/cm ³	[2]
Storage Conditions	2-8°C, Keep in dark place, Inert atmosphere	[2]

Synthesis

A detailed, publicly available experimental protocol for the synthesis of **Tert-butyl 4-aminobutyl(methyl)carbamate** is not readily found in the scientific literature. However, a general synthetic approach involves the selective protection of one of the amino groups of N-methyl-1,4-butanediamine with a tert-butoxycarbonyl (Boc) group.

General Synthetic Approach:

The synthesis would likely proceed via the reaction of N-methyl-1,4-butanediamine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to achieve mono-Boc protection. The reaction stoichiometry and conditions would need to be carefully optimized to minimize the formation of the di-Boc protected byproduct.

Experimental Protocol: Representative Synthesis of a Structurally Related Compound

While a specific protocol for **Tert-butyl 4-aminobutyl(methyl)carbamate** is not available, the following is a representative procedure for the synthesis of the closely related compound, tert-butyl N-(4-aminobutyl)carbamate (CAS: 68076-36-8). This protocol can serve as a starting point for the development of a synthesis for the methylated analog.

Reaction:

Materials:

- 1,4-Diaminobutane
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 1,4-diaminobutane (1.0 eq) in dichloromethane (DCM).
- To this solution, add a solution of di-tert-butyl dicarbonate (0.1 eq) in DCM dropwise at room temperature. The slow addition and substoichiometric amount of Boc₂O are crucial to favor mono-protection.
- Stir the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by column chromatography on silica gel.

Analytical Data

Specific analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for **Tert-butyl 4-aminobutyl(methyl)carbamate** are not widely available in public databases. However, the

data for the unmethylated analog, tert-butyl N-(4-aminobutyl)carbamate, can provide a useful reference for characterization.

Table of Predicted and Reported Analytical Data for Structural Analogs:

Data Type	tert-Butyl N-(4-aminobutyl)carbamate (CAS: 68076-36-8)	Reference
¹ H NMR (CDCl ₃)	δ 1.44 (s, 9H), 1.51 (m, 4H), 2.70 (t, 2H), 3.12 (q, 2H), 4.75 (br s, 1H)	[3]
¹³ C NMR (CDCl ₃)	δ 28.5, 30.3, 40.5, 41.8, 79.1, 156.1	PubChem CID: 4351
Mass Spectrum (EI)	m/z 188 (M ⁺), 132, 115, 88, 70, 57, 44, 30	NIST

Applications in Drug Discovery and Organic Synthesis

The primary application of **Tert-butyl 4-aminobutyl(methyl)carbamate** is as a heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4] Its structure allows for the connection of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

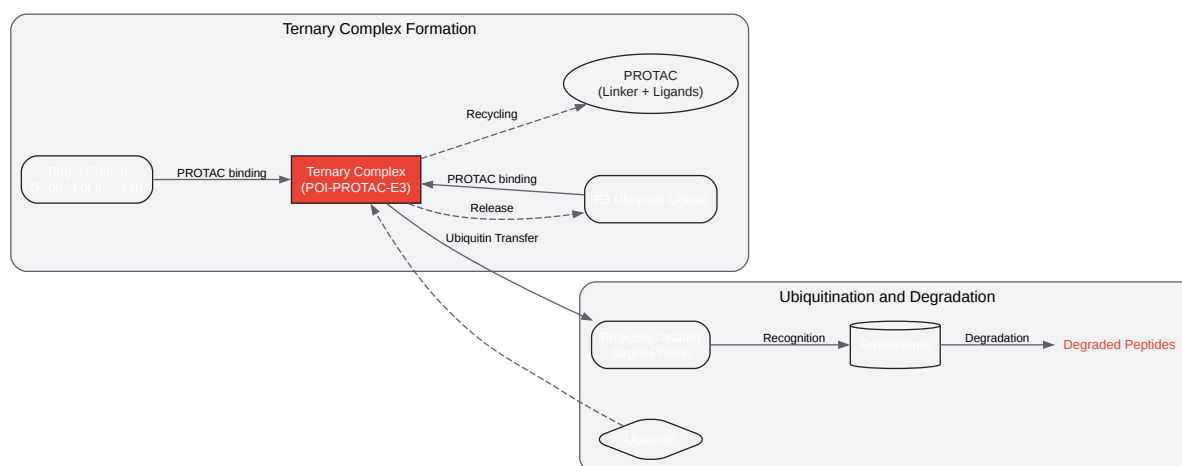
The compound also serves as a versatile building block in organic synthesis for the introduction of a protected aminobutyl-methylamino moiety.[1]

Role in PROTACs

PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three components: a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Below is a diagram illustrating the mechanism of action of a PROTAC.



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Caption: The PROTAC recruits an E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Potential in Neurological Research

Some carbamate-containing molecules have been investigated for their potential as inhibitors of enzymes implicated in neurodegenerative diseases, such as β -secretase and

acetylcholinesterase. While **Tert-butyl 4-aminobutyl(methyl)carbamate** itself is primarily a building block, its structural motifs are relevant to the design of such inhibitors. However, specific experimental data on the inhibitory activity of this particular compound is not currently available in the public domain.

Safety Information

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Statements: P261, P305+P351+P338

Users should consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.

Conclusion

Tert-butyl 4-aminobutyl(methyl)carbamate is a valuable chemical intermediate with significant applications in drug discovery, particularly as a linker in the design of PROTACs. While detailed experimental data for this specific compound is limited in publicly accessible sources, its structural similarity to other well-characterized bifunctional linkers provides a strong basis for its utility in the synthesis of novel therapeutics. Further research and publication of its specific properties and synthetic protocols would be beneficial to the scientific community.

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References

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